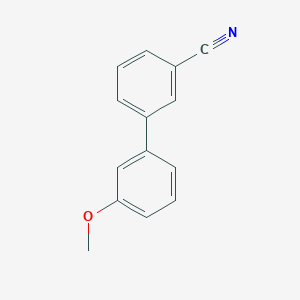

3-(3-Methoxyphenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

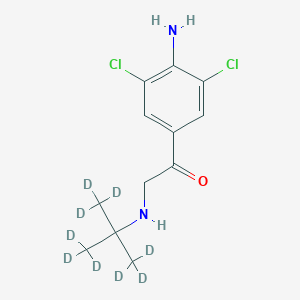

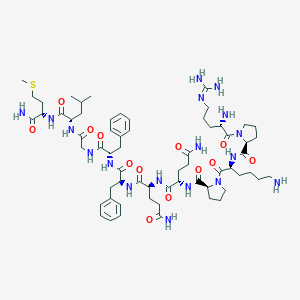

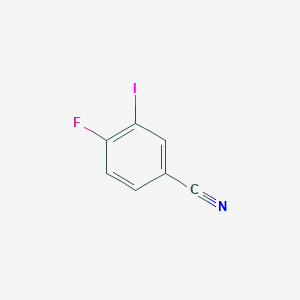

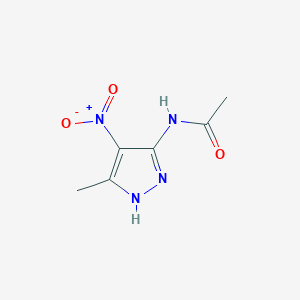

3-(3-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154848-38-1 and a molecular weight of 209.25 .

Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)benzonitrile is represented by the InChI Code: 1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 . The IUPAC name for this compound is 3’-methoxy [1,1’-biphenyl]-3-carbonitrile .Applications De Recherche Scientifique

Chemical Properties

“3-(3-Methoxyphenyl)benzonitrile” is a chemical compound with the CAS Number: 154848-38-1 and a molecular weight of 209.25 . Its linear formula is C14H11NO . The compound is also known by its IUPAC name, 3’-methoxy [1,1’-biphenyl]-3-carbonitrile .

Use in Organic Synthesis

“3-(3-Methoxyphenyl)benzonitrile” can be used as an important intermediate in organic synthesis . It can be used in the conversion reactions of acetonitrile as a building block, which has become one of the most attractive fields in organic synthesis .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, “3-(3-Methoxyphenyl)benzonitrile” can be used due to its good conductivity and environmentally friendly features . It can be used to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

“3-(3-Methoxyphenyl)benzonitrile” can be used in the cyanomethylation of various imines . In this process, acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles .

Synthesis of Tetrasubstituted Olefins

“3-(3-Methoxyphenyl)benzonitrile” can be used in the synthesis of tetrasubstituted olefins . This is a type of organic reaction that involves the formation of a double bond between two carbon atoms .

Synthesis of Heterocyclic Compounds

“3-(3-Methoxyphenyl)benzonitrile” can be used in the synthesis of heterocyclic compounds . These are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .

Amidation Reactions

“3-(3-Methoxyphenyl)benzonitrile” can be used in amidation reactions . Amidation is a type of organic reaction where an amide is formed from a carboxylic acid and an amine .

Commercial Availability

“3-(3-Methoxyphenyl)benzonitrile” is commercially available and can be purchased from various chemical suppliers. This makes it a readily accessible compound for use in various research applications.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds have a mechanism of action different from traditional antibiotics .

Mode of Action

It’s known that acetonitrile, a similar compound, can form an anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that 3-(3-Methoxyphenyl)benzonitrile might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that acetonitrile, a similar compound, is involved in various types of organic reactions . This suggests that 3-(3-Methoxyphenyl)benzonitrile might affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 20925 , which might influence its bioavailability.

Result of Action

Compounds with similar structures have been used in the development of new antibacterial agents , suggesting that 3-(3-Methoxyphenyl)benzonitrile might have similar effects.

Action Environment

It’s known that acetonitrile, a similar compound, has good conductivity and environmentally friendly features , suggesting that similar environmental factors might influence the action of 3-(3-Methoxyphenyl)benzonitrile.

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVFIMUYNIHKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400555 |

Source

|

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154848-38-1 |

Source

|

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)